molecular formula C8H14F2O2 B6589949 ethyl 5,5-difluorohexanoate CAS No. 503-55-9

ethyl 5,5-difluorohexanoate

Cat. No.: B6589949
CAS No.: 503-55-9
M. Wt: 180.2
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Description

Ethyl 5,5-difluorohexanoate (C₈H₁₄F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the 5th carbon position of the hexanoate backbone and an ethyl ester group. Fluorinated esters are widely used in pharmaceutical and agrochemical industries due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

CAS No.

503-55-9

Molecular Formula

C8H14F2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-difluorohexanoate can be synthesized through several methods. One common approach involves the esterification of 5,5-difluorohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluorohexanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 5,5-difluorohexanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol, 5,5-difluorohexanol.

    Substitution: The fluorine atoms on the fifth carbon can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 5,5-difluorohexanoic acid and ethanol.

    Reduction: 5,5-difluorohexanol.

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5,5-difluorohexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 5,5-difluorohexanoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its ester and fluorine functionalities. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural features and molecular properties of ethyl 5,5-difluorohexanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Additional Functional Groups
This compound* C₈H₁₄F₂O₂ 180.16 5,5-difluoro None
Ethyl 2,2-difluorohexanoate C₈H₁₄F₂O₂ 180.16 2,2-difluoro None
Ethyl 6,6,6-trifluoro-5-oxohexanoate C₈H₁₁F₃O₃ 212.17 6,6,6-trifluoro 5-ketone
Methyl 6,6-difluoro-5-oxohexanoate C₇H₁₀F₂O₃ 180.15 6,6-difluoro 5-ketone, methyl ester
Key Observations:
  • Fluorine Position: The position of fluorine substitution significantly impacts electronic and steric properties.
  • Functional Groups: The presence of a 5-ketone group in ethyl 6,6,6-trifluoro-5-oxohexanoate and methyl 6,6-difluoro-5-oxohexanoate increases polarity and may enhance hydrogen-bonding interactions, affecting solubility and biological activity .

Physicochemical Properties

Boiling Points and Solubility
  • Ethyl 2,2-difluorohexanoate: Predicted to have a lower boiling point than 5,5-difluoro analogs due to reduced molecular symmetry and weaker intermolecular forces .
  • Ethyl 6,6,6-trifluoro-5-oxohexanoate: The trifluoro and ketone groups increase polarity, likely improving solubility in polar solvents like ethanol or acetone .
Collision Cross-Section (CCS)

Ethyl 2,2-difluorohexanoate exhibits a CCS of 180.09564 Ų for the [M+H]+ ion, as predicted via computational methods . This parameter is critical for mass spectrometry-based identification in pharmaceutical impurity profiling .

Q & A

Q. What safety protocols are critical when handling this compound in high-pressure or high-temperature reactions?

  • Methodological Answer :
  • Risk assessment : Evaluate flammability (flash point ≈ 60°C) and toxicity (LD50 data).
  • Engineering controls : Use explosion-proof reactors and fume hoods with HEPA filters.
  • Emergency protocols : Neutralize acid catalysts with NaHCO₃ and employ emergency quenching baths .

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